2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a synthetic organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an oxo group, and an acetate ester. It is known for its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxo group. This is followed by esterification to form the acetate ester. The reaction conditions often involve the use of organic solvents such as chloroform and methanol, and purification is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects in conditions such as hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate, including:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares a similar piperazine structure.
Urapidil: An antihypertensive agent that also targets alpha1-adrenergic receptors.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl group enhances its binding affinity to alpha1-adrenergic receptors, while the oxo and acetate groups contribute to its overall stability and bioavailability .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-16(24)27-20(17-8-4-3-5-9-17)21(25)23-14-12-22(13-15-23)18-10-6-7-11-19(18)26-2/h3-11,20H,12-15H2,1-2H3 |
InChI Key |
MZNVCTIXTQHLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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